molecular formula C7H11N3O2S B12606505 Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate CAS No. 646534-24-9

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate

Cat. No.: B12606505
CAS No.: 646534-24-9
M. Wt: 201.25 g/mol
InChI Key: AFRDOBVXHWOOLG-UHFFFAOYSA-N
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Description

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-1H-1,2,4-triazole-3-carboxylate
  • 3-Methyl-1,2,4-triazole
  • 1-(2,2-dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta-[1,3]dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester

Uniqueness

Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate is unique due to the presence of both the triazole ring and the sulfanyl group, which can impart distinct chemical and biological properties

Properties

CAS No.

646534-24-9

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate

InChI

InChI=1S/C7H11N3O2S/c1-5-8-7(10-9-5)13-4-3-6(11)12-2/h3-4H2,1-2H3,(H,8,9,10)

InChI Key

AFRDOBVXHWOOLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCCC(=O)OC

Origin of Product

United States

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